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Compound of Interest

Compound Name: tert-Butoxybenzene

Cat. No.: B1293632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

tert-butoxybenzene, a key aromatic ether used in organic synthesis and as a building block in

the development of novel chemical entities. This document presents its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format,

accompanied by detailed experimental protocols and a logical workflow for its characterization.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and mass spectra of tert-butoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for tert-Butoxybenzene
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.29 - 7.25 m 2H Aromatic (meta-H)

7.03 - 6.99 m 2H Aromatic (ortho-H)

6.91 - 6.87 m 1H Aromatic (para-H)

1.35 s 9H -C(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data for tert-Butoxybenzene

Chemical Shift (δ) ppm Assignment

156.8 Aromatic (C-O)

128.9 Aromatic (meta-C)

121.7 Aromatic (para-C)

120.9 Aromatic (ortho-C)

78.4 Quaternary (-O-C(CH₃)₃)

28.9 Methyl (-C(CH₃)₃)

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for tert-Butoxybenzene
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Wavenumber (cm⁻¹) Intensity Assignment

3065, 3040 Weak Aromatic C-H stretch

2977, 2932 Strong Aliphatic C-H stretch

1598, 1494, 1455 Medium-Strong Aromatic C=C stretch

1240 Strong
Asymmetric C-O-C stretch

(aryl-alkyl ether)

1055 Medium Symmetric C-O-C stretch

754, 692 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Mass Spectrometry (MS)
Table 4: Major Mass-to-Charge Ratios (m/z) for tert-Butoxybenzene

m/z Relative Intensity (%) Proposed Fragment

150 15 [M]⁺ (Molecular Ion)

94 100
[M - C₄H₈]⁺ (Loss of

isobutylene)

57 40 [C₄H₉]⁺ (tert-butyl cation)

41 25 [C₃H₅]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of tert-butoxybenzene is dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
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¹H NMR Acquisition: A proton NMR spectrum is acquired on a 300 MHz or higher field

spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay

of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 32 scans are co-

added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled carbon NMR spectrum is acquired on the same

instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater

number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are

used.

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a

Fourier transform, followed by phasing and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As tert-butoxybenzene is a liquid at room temperature, a thin film is

prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.

Background Spectrum: A background spectrum of the clean, empty sample compartment is

recorded to subtract the contributions from atmospheric water and carbon dioxide.

Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and

the infrared spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4

cm⁻¹.

Data Processing: The final absorbance or transmittance spectrum is obtained after automatic

background subtraction by the instrument's software.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of tert-butoxybenzene in a volatile organic solvent

(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a

gas chromatograph (GC-MS) for separation and purification, or by direct infusion.

Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70

eV. This method provides reproducible fragmentation patterns useful for structural
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elucidation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, and the data is plotted as

a mass spectrum.

Logical Workflow for Spectroscopic
Characterization
The structural elucidation of tert-butoxybenzene using spectroscopic methods follows a

logical progression. Each technique provides complementary information that, when combined,

confirms the molecule's identity and structure.

Spectroscopic Techniques

Information Obtained

Structural Confirmation

NMR Spectroscopy
(¹H and ¹³C)

Carbon-Hydrogen Framework
- Chemical Environment

- Connectivity

IR Spectroscopy

Functional Groups
- Ether Linkage (C-O)

- Aromatic Ring
- Alkyl Groups

Mass Spectrometry

Molecular Weight
& Fragmentation Pattern
- Molecular Ion (m/z 150)

- Key Fragments (m/z 94, 57)

Confirmed Structure of
tert-Butoxybenzene

Click to download full resolution via product page
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Spectroscopic characterization workflow for tert-butoxybenzene.

To cite this document: BenchChem. [Spectroscopic Profile of tert-Butoxybenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293632#spectroscopic-data-of-tert-butoxybenzene-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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